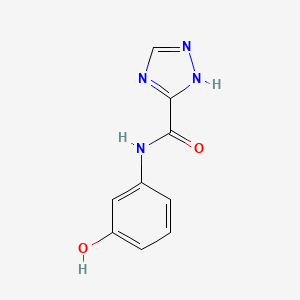![molecular formula C15H15ClO2 B5867947 {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the phenylmethanol family and has a molecular weight of 284.78 g/mol. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
作用機序
The mechanism of action of {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol is not fully understood. However, studies have shown that this compound interacts with various cellular pathways and targets, including the Akt/mTOR signaling pathway, the NF-κB pathway, and the MAPK pathway. These interactions lead to the inhibition of cancer cell growth, neuroprotection, and cardiovascular benefits.
Biochemical and Physiological Effects:
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol has shown various biochemical and physiological effects in scientific research. In cancer treatment, this compound has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth. In neurological disorders, {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to reduce oxidative stress, improve cognitive function, and protect against neurodegeneration. In cardiovascular diseases, this compound has been shown to reduce blood pressure, improve cardiac function, and protect against heart failure.
実験室実験の利点と制限
The advantages of using {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol in lab experiments include its potential therapeutic applications in cancer treatment, neurological disorders, and cardiovascular diseases. This compound has also shown low toxicity and high efficacy in preclinical studies. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
For {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol research include exploring its potential therapeutic applications in other diseases such as diabetes, obesity, and inflammation. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods and formulations may increase the efficacy and accessibility of this compound for clinical use.
合成法
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylbenzyl chloride with sodium phenoxide in the presence of copper (I) iodide to form 4-methylphenyl phenyl ether. The second step involves the reaction of 4-methylphenyl phenyl ether with thionyl chloride to form 4-methylphenyl phenyl ether chloride. The final step involves the reaction of 4-methylphenyl phenyl ether chloride with 5-chloro-2-hydroxybenzaldehyde in the presence of potassium carbonate to form {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol.
科学的研究の応用
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurological disorders, {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol has been studied for its neuroprotective effects and potential to treat Alzheimer's disease. In cardiovascular diseases, this compound has been studied for its ability to reduce blood pressure and improve heart function.
特性
IUPAC Name |
[5-chloro-2-[(4-methylphenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPDRGWZZXMUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)

![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-[4-(dimethylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867884.png)
![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B5867921.png)
![2-ethyl-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B5867928.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5867929.png)



